An In-depth Technical Guide to 4,4'-Vinylidenediphenol: Structure, Properties, and Potential Applications
An In-depth Technical Guide to 4,4'-Vinylidenediphenol: Structure, Properties, and Potential Applications
This guide provides a comprehensive technical overview of 4,4'-Vinylidenediphenol, a molecule of interest for researchers, scientists, and professionals in drug development and material science. While direct experimental data for this specific compound is limited in publicly accessible literature, this document synthesizes available information, draws logical inferences from closely related analogues, and proposes methodologies for its synthesis and characterization.
Molecular Structure and Identification
4,4'-Vinylidenediphenol, also known as 1,1-bis(4-hydroxyphenyl)ethylene, is an organic compound featuring a vinylidene group attached to two phenol rings. The para-substitution of the hydroxyl groups on the phenyl rings is a key structural feature.
IUPAC Name: 4-[1-(4-hydroxyphenyl)ethenyl]phenol[1]
Chemical Formula: C₁₄H₁₂O₂[1]
SMILES: C=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O[1]
CAS Number: 46699-50-7[1]
Caption: Chemical structure of 4,4'-Vinylidenediphenol.
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 212.24 g/mol | PubChem[1] |
| XLogP3-AA (LogP) | 3.9 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Topological Polar Surface Area | 40.5 Ų | PubChem[1] |
Inference of Physical State and Solubility: Based on the structure of related bisphenols, 4,4'-Vinylidenediphenol is expected to be a solid at room temperature. Its predicted LogP value of 3.9 suggests it is likely to have low solubility in water and good solubility in organic solvents such as alcohols, ethers, and ketones.
Synthesis of 4,4'-Vinylidenediphenol
A specific, detailed experimental protocol for the synthesis of 4,4'-Vinylidenediphenol is not prominently reported. However, based on established organic chemistry principles, two primary synthetic routes can be proposed: an acid-catalyzed condensation reaction and a Wittig-type reaction.
Proposed Synthesis Route 1: Acid-Catalyzed Condensation
This approach involves the acid-catalyzed reaction of a ketone with an excess of phenol. For the synthesis of 4,4'-Vinylidenediphenol, the logical precursor would be 4-hydroxyacetophenone reacting with phenol.
Caption: Proposed acid-catalyzed synthesis of 4,4'-Vinylidenediphenol.
Experimental Rationale: The acid catalyst protonates the carbonyl oxygen of 4-hydroxyacetophenone, making the carbonyl carbon more electrophilic. Two molecules of phenol then act as nucleophiles, attacking the electrophilic carbon in a Friedel-Crafts-type alkylation. A subsequent dehydration step would lead to the formation of the vinylidene bridge. The use of an excess of phenol helps to drive the reaction towards the desired product and minimize self-condensation of the ketone.
Step-by-Step Methodology (Hypothetical):
-
To a stirred solution of phenol (e.g., 5-10 equivalents) in a suitable solvent (e.g., toluene or excess phenol itself), add a strong acid catalyst such as sulfuric acid or a sulfonic acid resin.
-
Heat the mixture to a temperature sufficient to promote the reaction (e.g., 80-120 °C).
-
Slowly add 4-hydroxyacetophenone (1 equivalent) to the reaction mixture.
-
Maintain the reaction at temperature with stirring for several hours, monitoring the progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture and quench with water.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure 4,4'-Vinylidenediphenol.
Proposed Synthesis Route 2: Wittig Reaction
The Wittig reaction is a powerful method for the formation of carbon-carbon double bonds. In this case, it would involve the reaction of a phosphonium ylide derived from a benzyl halide with a ketone.
Experimental Rationale: This route would involve the preparation of a triphenylphosphonium ylide from 4-(chloromethyl)phenol (or the corresponding bromide). This ylide would then react with 4-hydroxybenzophenone to form the desired 1,1-bis(4-hydroxyphenyl)ethylene. A strong base is required to deprotonate the phosphonium salt to form the reactive ylide.
Spectroscopic Characterization (Predicted)
As experimental spectra are not available, the following are predictions based on the known spectroscopic behavior of similar phenolic and vinylidene-containing compounds.
¹H NMR (predicted):
-
Aromatic Protons: Two sets of doublets in the aromatic region (typically δ 6.8-7.5 ppm), corresponding to the AA'BB' spin systems of the two para-substituted phenyl rings.
-
Vinylidene Protons: A singlet in the olefinic region (typically δ 5.0-5.5 ppm) corresponding to the two equivalent protons of the =CH₂ group.
-
Hydroxyl Protons: A broad singlet (typically δ 4.5-5.5 ppm, but can vary significantly with concentration and solvent) for the two phenolic -OH groups.
¹³C NMR (predicted):
-
Aromatic Carbons: Several signals in the aromatic region (δ 115-160 ppm). The carbons attached to the hydroxyl groups would be the most downfield.
-
Vinylidene Carbons: Two signals in the olefinic region (δ 100-150 ppm). The quaternary carbon (=C(Ar)₂) would be more downfield than the methylene carbon (=CH₂).
FTIR (predicted):
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ characteristic of the phenolic hydroxyl groups.
-
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C=C Stretch (Vinylidene): A peak around 1620-1680 cm⁻¹.
-
C-O Stretch: A strong band in the 1200-1300 cm⁻¹ region.
-
=C-H Out-of-Plane Bend: A strong band around 900 cm⁻¹ characteristic of a 1,1-disubstituted alkene.
Mass Spectrometry (predicted):
-
Molecular Ion (M⁺): A prominent peak at m/z = 212.
-
Fragmentation: Expect fragmentation patterns involving the loss of phenolic and vinyl groups, as well as characteristic benzylic cleavage.
Chemical Reactivity
The chemical reactivity of 4,4'-Vinylidenediphenol is dictated by its three main functional groups: the phenol hydroxyl groups, the aromatic rings, and the vinylidene double bond.
-
Phenolic Hydroxyl Groups: These groups are acidic and can be deprotonated by bases. They can also undergo esterification and etherification reactions.
-
Aromatic Rings: The hydroxyl groups are activating, ortho-, para-directing substituents, making the aromatic rings susceptible to electrophilic substitution reactions such as halogenation, nitration, and sulfonation.
-
Vinylidene Double Bond: The double bond can undergo addition reactions, such as hydrogenation, halogenation, and hydrohalogenation. It is also susceptible to polymerization, particularly under acidic conditions or in the presence of free-radical initiators.
Potential Applications in Drug Development and Material Science
While specific applications of 4,4'-Vinylidenediphenol are not well-documented, its structural similarity to other biologically active bisphenols and stilbene derivatives suggests several areas of potential interest for researchers.
Endocrine Modulation
Many bisphenol compounds are known to be endocrine-disrupting chemicals, often exhibiting estrogenic or anti-estrogenic activity. The structural similarity of 4,4'-Vinylidenediphenol to bisphenol A (BPA) and other stilbene-based estrogens suggests that it may interact with estrogen receptors. Further research is warranted to determine its specific activity and potential as a selective estrogen receptor modulator (SERM) or as a scaffold for the development of such agents.
Polymer Chemistry
Bisphenols are widely used as monomers in the synthesis of polymers such as polycarbonates, polyesters, and epoxy resins. The presence of two phenolic hydroxyl groups and a polymerizable vinylidene group makes 4,4'-Vinylidenediphenol a potentially valuable monomer for creating cross-linked or functionalized polymers with unique properties.
Antioxidant Properties
Phenolic compounds are well-known for their antioxidant properties due to the ability of the hydroxyl group to donate a hydrogen atom to scavenge free radicals. 4,4'-Vinylidenediphenol possesses two such groups and could be investigated for its potential as an antioxidant in various applications.
Safety and Toxicology
There is no specific toxicological data available for 4,4'-Vinylidenediphenol. However, given its structural similarity to other bisphenols, a precautionary approach should be taken. Many bisphenols are known to have endocrine-disrupting effects, and some have been associated with reproductive and developmental toxicity. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
4,4'-Vinylidenediphenol is a molecule with a structure that suggests a range of interesting chemical and biological properties. While a lack of direct experimental data necessitates a degree of inference based on related compounds, this guide provides a solid foundation for researchers and drug development professionals interested in exploring its potential. The proposed synthesis routes offer a starting point for its preparation, and the predicted spectroscopic data can aid in its characterization. Further investigation into its biological activity, particularly its interaction with estrogen receptors, and its potential as a polymer monomer is warranted.
References
- Google Patents. (n.d.). US5763686A - Method for preparing 1,1,1-tris(4-hydroxyphenyl)ethane.
- Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863–927.
-
INIS-IAEA. (n.d.). An improved and facile method for the synthesis of 1,1-bis(4-hydroxyphenyl)-2-phenylethylene and its derivatives. Retrieved February 1, 2026, from [Link]
- Muthyala, R. S., Ju, Y., & Katzenellenbogen, J. A. (2015). Synthesis and evaluation of 2-halogenated-1,1-bis(4-hydroxyphenyl)-2-(3-hydroxyphenyl)-ethylenes as potential estrogen receptor-targeted radiodiagnostic and radiotherapeutic agents. Steroids, 96, 73–81.
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved February 1, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of 1,1 0 -bis(4-hydroxyphenyl)cyclohexane (BC) and 1,1 0... Retrieved February 1, 2026, from [Link]
-
Restek. (2020, October 21). Comprehensive LC-MS/MS Analysis of 15 Bisphenols in 8 Minutes. Retrieved February 1, 2026, from [Link]
- Google Patents. (n.d.). US2359242A - Preparation of phenol-ketone condensation products.
-
ResearchGate. (n.d.). Mass spectra of bisphenol A (a) and bisphenol A-TMS derivative (b)... Retrieved February 1, 2026, from [Link]
-
J-Stage. (n.d.). Estrogenic Activity of Stilbene Derivatives. Retrieved February 1, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Identification of the Bisphenol A (BPA) and the Two Analogues BPS and BPF in Cryptorchidism. Retrieved February 1, 2026, from [Link]
-
PubChem. (n.d.). 4,4'-Vinylidenediphenol. Retrieved February 1, 2026, from [Link]
